3,4-dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide
Description
This compound features a pyrrolo[3,2,1-ij]quinoline core fused with a tetrahydro ring system and a 4-oxo group.
Properties
IUPAC Name |
3,4-dimethoxy-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-25-16-5-4-15(11-17(16)26-2)27(23,24)20-14-9-12-3-6-18(22)21-8-7-13(10-14)19(12)21/h4-5,9-11,20H,3,6-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UESHFOKDMLRBHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials
Cyclization Reaction: The initial step often involves the cyclization of a suitable precursor to form the pyrroloquinoline core. This can be achieved using reagents such as phosphorus oxychloride (POCl3) under reflux conditions.
Functional Group Introduction:
Sulfonamide Formation: Finally, the benzenesulfonamide group is introduced through a reaction with benzenesulfonyl chloride in the presence of a base like triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced pyrroloquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaOMe in methanol or KOtBu in tert-butanol.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Reduced pyrroloquinoline derivatives.
Substitution: Substituted methoxy derivatives.
Scientific Research Applications
3,4-dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Heterocyclic Systems
Target Compound
- Core: Pyrrolo[3,2,1-ij]quinoline fused with a tetrahydro ring.
- Key Substituents : 4-oxo group, 3,4-dimethoxybenzenesulfonamide.
Analog 1: N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide (898435-23-9)
- Core: Identical pyrrolo[3,2,1-ij]quinoline system.
- Key Substituents : Propionamide group instead of benzenesulfonamide.
- Comparison: The propionamide lacks the sulfonamide’s strong hydrogen-bonding capacity (SO₂NH vs. The absence of methoxy groups may decrease lipophilicity .
Analog 2: 4-(4-Amino-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()
- Core : Pyrazolo[3,4-d]pyrimidine.
- Key Substituents : Fluorophenyl-chromen-4-one, methylbenzenesulfonamide.
- Comparison : The pyrazolo-pyrimidine core differs in aromaticity and planarity. The fluorophenyl-chromen substituent introduces steric bulk and electron-withdrawing effects, contrasting with the target’s methoxy groups. Melting point (175–178°C) and molecular weight (589.1 g/mol) suggest moderate stability .
Analog 3: Diethyl Tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate ()
- Core : Tetrahydroimidazo[1,2-a]pyridine.
- Key Substituents: Nitrophenyl, cyano, and ester groups.
- Comparison : The ester groups increase polarity compared to sulfonamides, reflected in a higher melting point (243–245°C). The nitrophenyl group enhances electron-deficient character, differing from the target’s electron-rich methoxybenzenesulfonamide .
Functional Group Analysis
Substituent Effects on Properties
- Lipophilicity : The target’s 3,4-dimethoxy groups increase lipophilicity compared to Analog 2’s fluorophenyl and Analog 3’s nitro groups.
- Electron Effects : Methoxy groups are electron-donating, contrasting with Analog 2’s electron-withdrawing fluorine and Analog 3’s nitro group.
Q & A
Q. What are the key synthetic steps for preparing 3,4-dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide?
The synthesis involves multi-step reactions:
- Coupling reactions : Sulfonamide formation via nucleophilic substitution between the pyrroloquinolinone amine and 3,4-dimethoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
- Purification : Column chromatography or recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) to isolate the product .
- Analytical validation : Confirmation via (e.g., aromatic proton integration) and HPLC (≥95% purity) .
Q. Which analytical techniques are critical for structural confirmation?
- NMR spectroscopy : and NMR to verify sulfonamide linkage (δ ~7.5–8.0 ppm for aromatic protons) and pyrroloquinoline core .
- Mass spectrometry : High-resolution MS to confirm the molecular formula (CHNOS, MW 390.45 g/mol) .
- HPLC : Retention time analysis and purity assessment using C18 columns with UV detection .
Q. What are the compound’s key structural features?
- Core structure : A pyrrolo[3,2,1-ij]quinolin-4-one fused ring system with a sulfonamide group at position 8 .
- Substituents : 3,4-Dimethoxybenzenesulfonyl moiety contributing to electronic modulation and hydrogen bonding .
- Molecular formula : CHNOS, confirmed via X-ray crystallography in related analogs .
Q. What are the solubility and stability profiles under laboratory conditions?
- Solubility : Partially soluble in DMSO (>10 mM) and DMF; limited solubility in aqueous buffers (use co-solvents like PEG-400) .
- Stability : Stable at –20°C for >6 months; degrade in acidic conditions (pH <4) via sulfonamide hydrolysis .
Advanced Research Questions
Q. How can reaction yields be optimized during sulfonamide coupling?
- Temperature control : Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions .
- Solvent selection : Use anhydrous dichloromethane or THF to enhance nucleophilicity of the amine group .
- Catalysis : Add catalytic DMAP to accelerate sulfonamide bond formation .
Q. How to resolve contradictions in reported biological activity data?
- Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests to distinguish direct vs. off-target effects .
- Purity validation : Re-test activity after repurification via preparative HPLC to exclude impurities .
- Dose-response studies : Use EC/IC curves to confirm potency thresholds across independent replicates .
Q. What computational strategies model its target interactions?
- Molecular docking : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., carbonic anhydrase IX) .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (AMBER or GROMACS) .
- QSAR analysis : Correlate substituent effects (e.g., methoxy position) with activity to guide derivative design .
Q. How to design derivatives for structure-activity relationship (SAR) studies?
- Modify substituents : Replace methoxy groups with halogens (e.g., –F, –Cl) to study electronic effects .
- Core diversification : Introduce substituents at the pyrroloquinoline 2-position to alter steric bulk .
- Sulfonamide bioisosteres : Replace –SONH– with –CONH– or phosphonamidates to assess binding flexibility .
Q. What experimental controls are critical in biological assays?
- Negative controls : Use parent pyrroloquinolinone (without sulfonamide) to isolate sulfonamide-specific effects .
- Solvent controls : Include DMSO/PEG-400 at matching concentrations to exclude solvent artifacts .
- Enzyme inactivation : Pre-treat target enzymes with irreversible inhibitors (e.g., iodoacetamide) to confirm on-target activity .
Q. How to address low reproducibility in synthetic protocols?
- Trace moisture mitigation : Use molecular sieves in reaction solvents to prevent sulfonyl chloride hydrolysis .
- Inert atmosphere : Conduct reactions under nitrogen/argon to avoid oxidation of the pyrroloquinoline core .
- Batch consistency : Standardize starting material purity (≥98% by HPLC) and stoichiometry (1:1.2 amine:sulfonyl chloride) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
